2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide
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Overview
Description
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and kinase inhibition properties .
Mechanism of Action
Target of Action
The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, and its inhibition is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity and thereby affecting cell cycle progression
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This can lead to cell cycle arrest, preventing the proliferation of cancer cells . The compound may also induce apoptosis within certain cell types .
Pharmacokinetics
The compound’s molecular weight is less than 400, and it has a ClogP value less than 4, which are both favorable properties for drug-likeness and could contribute to its bioavailability .
Result of Action
The compound’s action results in significant inhibition of cell growth in various cell lines, including MCF-7, HCT-116, and HepG-2 . It has been shown to exert potent dual activity against these cell lines and CDK2 .
Preparation Methods
The synthesis of 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide typically involves multi-step reactions. One common synthetic route includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form the intermediate, followed by cyclization with hydrazine hydrate to yield the pyrazole ring. The pyrazole intermediate is then reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the phenethylacetamide moiety is introduced through an amide coupling reaction .
Chemical Reactions Analysis
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Cyclization: The pyrazolo[3,4-d]pyrimidine core can participate in cyclization reactions to form more complex heterocyclic structures
Scientific Research Applications
2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, including antimicrobial and anticancer properties.
Industry: It is used in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar compounds to 2-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-phenethylacetamide include other pyrazolo[3,4-d]pyrimidine derivatives, such as:
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its kinase inhibition properties.
Imidazo[1,2-a]pyrimidine: Widely studied for its synthetic versatility and biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: Used in the synthesis of various bioactive compounds.
The uniqueness of this compound lies in its specific structural features and its potent kinase inhibition activity, making it a valuable compound for further research and development in medicinal chemistry .
Properties
IUPAC Name |
2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-phenylethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O2/c22-16-7-4-8-17(11-16)27-20-18(12-25-27)21(29)26(14-24-20)13-19(28)23-10-9-15-5-2-1-3-6-15/h1-8,11-12,14H,9-10,13H2,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUFKVZBSPWPRML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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